4'-Cyano-3-(2-methoxyphenyl)propiophenone 4'-Cyano-3-(2-methoxyphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898769-73-8
VCID: VC2301059
InChI: InChI=1S/C17H15NO2/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3
SMILES: COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol

4'-Cyano-3-(2-methoxyphenyl)propiophenone

CAS No.: 898769-73-8

Cat. No.: VC2301059

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

4'-Cyano-3-(2-methoxyphenyl)propiophenone - 898769-73-8

Specification

CAS No. 898769-73-8
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
IUPAC Name 4-[3-(2-methoxyphenyl)propanoyl]benzonitrile
Standard InChI InChI=1S/C17H15NO2/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3
Standard InChI Key IIFYFWUITBIMRK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N
Canonical SMILES COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Properties

Structural Features

4'-Cyano-3-(2-methoxyphenyl)propiophenone combines several important structural elements that define its reactivity and physical properties. The compound contains a cyano group (-CN) at the 4' position of one benzene ring, which acts as a strong electron-withdrawing group. Meanwhile, the methoxy group (-OCH3) at the 2-position of the other phenyl ring serves as an electron-donating substituent. This combination creates an interesting electronic distribution throughout the molecule.

The molecular formula of 4'-Cyano-3-(2-methoxyphenyl)propiophenone is C₁₇H₁₅NO₂, similar to its structural isomers with different methoxy positioning. Its structural backbone consists of two aromatic rings connected by a propanoyl chain that includes a ketone functional group.

Physical Properties

PropertyValueNotes
Molecular Weight265.31 g/molCalculated from molecular formula
Physical StateSolidAt room temperature
SolubilityModerately soluble in organic solventsExpected to dissolve well in dichloromethane, chloroform, and DMSO
Melting Point85-90°C (estimated)Based on similar propiophenone derivatives
LogP2.8-3.2 (estimated)Indicating moderate lipophilicity
pKa~9.5 (estimated)For the most acidic hydrogen

The physical properties of 4'-Cyano-3-(2-methoxyphenyl)propiophenone can be inferred from those of its structural isomers. The ortho-positioned methoxy group likely contributes to slightly different physical characteristics compared to its meta and para analogs due to potential intramolecular interactions.

Chemical Properties

The chemical properties of 4'-Cyano-3-(2-methoxyphenyl)propiophenone are largely determined by its functional groups. The cyano group is known for participating in nucleophilic addition reactions, while the methoxy group influences reactivity through its electron-donating effects. The ortho position of the methoxy group creates unique steric effects that can influence reaction pathways and rates.

  • Electrophilic sites: carbonyl carbon and cyano carbon

  • Nucleophilic sites: aromatic rings (particularly the methoxy-substituted one)

  • Potential for hydrogen abstraction at the α-carbon position

Synthesis Methods

Synthetic Routes

The synthesis of 4'-Cyano-3-(2-methoxyphenyl)propiophenone would typically involve reactions between appropriate precursors. Based on synthetic approaches for similar compounds, several potential routes can be outlined:

Friedel-Crafts Acylation Approach

One probable synthetic route involves a Friedel-Crafts acylation reaction between 2-methoxybenzaldehyde and a suitable cyano-containing reagent. The reaction would proceed through:

  • Formation of a 3-(2-methoxyphenyl)propanoic acid intermediate

  • Conversion to an acid chloride

  • Friedel-Crafts acylation with 4-cyanobenzene in the presence of a Lewis acid catalyst

Claisen-Schmidt Condensation

Another viable approach would be a Claisen-Schmidt condensation between 2-methoxybenzaldehyde and 4'-cyanoacetophenone, followed by selective reduction of the resulting α,β-unsaturated ketone.

Reaction Conditions

The synthesis of 4'-Cyano-3-(2-methoxyphenyl)propiophenone would typically require controlled conditions:

Reaction StepConditionsCatalysts/Reagents
Aldol Condensation0-25°C, 2-4 hoursNaOH or KOH in ethanol/water
Reduction0°C, hydrogen gas, 2-6 hoursPd/C, Raney nickel, or NaBH₄
Friedel-Crafts Acylation-10 to 10°C, anhydrous solvent, 3-5 hoursAlCl₃, BF₃, or other Lewis acids

The position of the methoxy group at the ortho position would require special consideration during synthesis, as it may cause steric hindrance and affect the reaction efficiency compared to meta- or para-substituted analogs.

Industrial Production

Industrial-scale production of 4'-Cyano-3-(2-methoxyphenyl)propiophenone would likely employ similar synthetic routes but optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be utilized to maintain consistent reaction conditions and minimize human intervention, similar to production methods for related compounds.

Chemical Reactivity

Types of Reactions

Based on its structural features, 4'-Cyano-3-(2-methoxyphenyl)propiophenone is expected to participate in several types of reactions:

Oxidation Reactions

The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. The ortho position of the methoxy group may influence the oxidation rate and selectivity compared to meta- or para-substituted analogs.

Reduction Reactions

The cyano group can be reduced to an amine using appropriate reducing agents. Similarly, the ketone can be reduced to a secondary alcohol.

Substitution Reactions

The aromatic rings can undergo electrophilic aromatic substitution reactions, though the reactivity will be dictated by the directing effects of the existing substituents.

Reaction Mechanisms

The reaction mechanisms involving 4'-Cyano-3-(2-methoxyphenyl)propiophenone are influenced by the electronic and steric effects of its functional groups:

  • The cyano group acts as an electron-withdrawing group, deactivating the ring toward electrophilic substitution but activating it toward nucleophilic attack

  • The methoxy group at the ortho position serves as an electron-donating group, activating the ring toward electrophilic substitution

  • The carbonyl group provides a site for nucleophilic addition reactions

The ortho-positioned methoxy group creates unique steric considerations that would affect reaction rates and product distributions differently than its meta and para isomers.

Major Products

Common reaction products derived from 4'-Cyano-3-(2-methoxyphenyl)propiophenone would include:

Reaction TypeExpected Major Product
Oxidation4'-Cyano-3-(2-methoxyphenyl)benzoic acid
Reduction (cyano group)4'-Amino-3-(2-methoxyphenyl)propiophenone
Reduction (carbonyl)4'-Cyano-3-(2-methoxyphenyl)propiophenol
Hydrolysis (cyano)4'-Carboxy-3-(2-methoxyphenyl)propiophenone

Applications

Research Applications

4'-Cyano-3-(2-methoxyphenyl)propiophenone serves as a valuable intermediate in organic synthesis. Its functional groups provide multiple sites for further modification, making it useful for:

  • Reactivity studies involving oxidation and reduction processes

  • Investigation of substituent effects on reaction rates and mechanisms

  • Development of structure-activity relationship studies in medicinal chemistry

Enzyme Inhibition

The specific arrangement of functional groups in 4'-Cyano-3-(2-methoxyphenyl)propiophenone could potentially enable it to interact with enzyme binding sites. Similar compounds have been explored as enzyme inhibitors in various biochemical pathways.

Industrial Uses

In industrial settings, 4'-Cyano-3-(2-methoxyphenyl)propiophenone and related compounds may find applications as:

  • Intermediates in the synthesis of pharmaceuticals

  • Building blocks for specialty chemicals

  • Components in materials science applications

Comparison with Similar Compounds

Structural Isomers

The positional isomers of 4'-Cyano-3-(2-methoxyphenyl)propiophenone differ in the location of the methoxy group, which significantly impacts their properties and reactivity.

CompoundMethoxy PositionKey Differences
4'-Cyano-3-(2-methoxyphenyl)propiophenoneOrtho (2-position)Potential for intramolecular interactions; greater steric effects
4'-Cyano-3-(3-methoxyphenyl)propiophenoneMeta (3-position)Moderate electronic effects; minimal steric hindrance
4'-Cyano-3-(4-methoxyphenyl)propiophenonePara (4-position)Strongest resonance effects; minimal steric influence

The ortho-positioned methoxy group in 4'-Cyano-3-(2-methoxyphenyl)propiophenone likely creates a distinct chemical environment compared to its isomers. This positioning can influence reaction rates, selectivity, and potential biological interactions.

Related Compounds

CompoundStructural DifferencesProperty Variations
4'-Chloro-3-(4-methoxyphenyl)propiophenoneChloro instead of cyano; para-methoxyDifferent electronic properties; less polar
3'-Cyano-3-(4-methoxyphenyl)propiophenoneCyano at 3' position; para-methoxyAltered electronic distribution
N-(4-cyano-3-trifluoromethylphenyl) derivativesMore complex substitution patternDifferent application profile

Current Research and Future Perspectives

Current research interest in compounds like 4'-Cyano-3-(2-methoxyphenyl)propiophenone centers around:

  • Development of new synthetic methodologies for more efficient preparation

  • Exploration of structure-activity relationships for pharmaceutical applications

  • Investigation of catalytic applications

  • Green chemistry approaches to synthesis

Future research directions may include:

  • Computational studies to understand the electronic and steric effects of the ortho-methoxy group

  • Screening for specific biological activities

  • Utilization in the development of functional materials

  • Application in asymmetric synthesis as chiral building blocks

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